molecular formula C20H25N3O6S2 B2650922 N-(4-(5-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 714263-23-7

N-(4-(5-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2650922
CAS RN: 714263-23-7
M. Wt: 467.56
InChI Key: GPGYYUPKEAUBCJ-UHFFFAOYSA-N
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Description

“N-(4-(5-(2,5-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a chemical compound with the molecular formula C20H25N3O6S2 . It has an average mass of 467.559 Da and a mono-isotopic mass of 467.118469 Da .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Cytotoxicity

The compound has been investigated for its inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II) and its cytotoxic activities on tumor and non-tumor cell lines. Compounds in this category demonstrated superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide. Additionally, trimethoxy derivatives were found to be more selective than dimethoxy derivatives, indicating their potential as lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

Acetylcholinesterase Inhibition

Another application of related compounds involves the inhibition of the acetylcholinesterase (AChE) enzyme. The compounds designed included pyrazoline and sulfonamide pharmacophores, showing promising activity against human carbonic anhydrase isoenzymes and acetylcholinesterase. These compounds also exhibited low cytotoxicity and tumor selectivity, positioning them as potential candidates for further development as CAs or AChE inhibitor candidates (Ozmen Ozgun et al., 2019).

Dopamine Detection

The compound has been utilized in the synthesis of poly(3,4-ethylenedioxythiophene) doped with a new sulfonated derivate. This modified electrode was used to study the electrochemical detection of dopamine, highlighting its sensitivity and reduced detection limit compared to other dopants. This application is significant in the field of biochemical detection and analysis (Sandoval-Rojas et al., 2019).

Cyclooxygenase-2 (COX-2) Inhibition

Further, the presence of a methanesulfonamide group in certain compounds has been linked to potent and selective inhibition of COX-2, a critical enzyme involved in inflammation and pain. This suggests potential applications of these compounds in the development of anti-inflammatory drugs (Singh et al., 2004).

properties

IUPAC Name

N-[4-[3-(2,5-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-19(17-12-16(28-2)10-11-20(17)29-3)13-18(21-23)14-6-8-15(9-7-14)22-30(4,24)25/h6-12,19,22H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGYYUPKEAUBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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